![molecular formula C18H30O2 B14718767 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one CAS No. 20498-89-9](/img/structure/B14718767.png)
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is a complex organic compound with the molecular formula C18H32O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one typically involves multiple steps, including the formation of cyclohexane rings and the introduction of the hydroxyl group. One common method involves the following steps:
Formation of Cyclohexane Rings: The initial step involves the cyclization of appropriate precursors to form the cyclohexane rings.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Enone Structure: The final step involves the formation of the enone structure through an aldol condensation reaction, which typically requires a base catalyst such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and enone structure allow it to participate in redox reactions and form covalent bonds with biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of the enone structure.
2-Cyclohexen-1-one: Contains a similar enone structure but lacks the hydroxyl group and additional cyclohexane ring.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is unique due to its combination of two cyclohexane rings, a hydroxyl group, and an enone structure
Properties
CAS No. |
20498-89-9 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,19H,3-12H2,1-2H3 |
InChI Key |
ILEWBEVHSTXKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C1CCC(=O)CC1)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

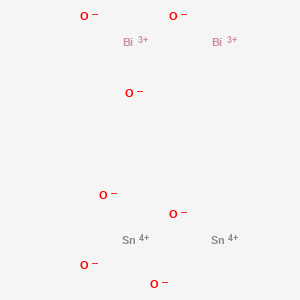
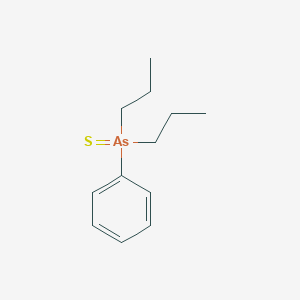
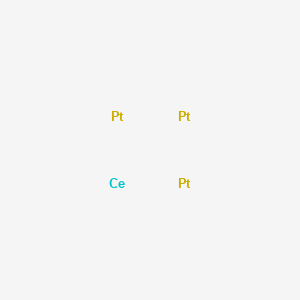
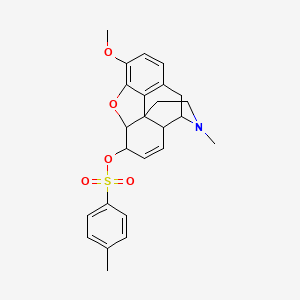

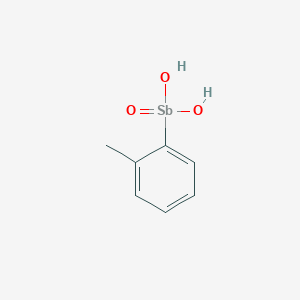
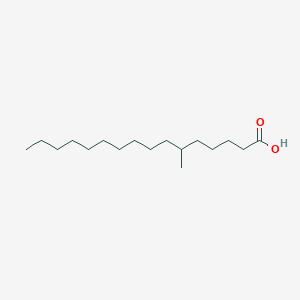
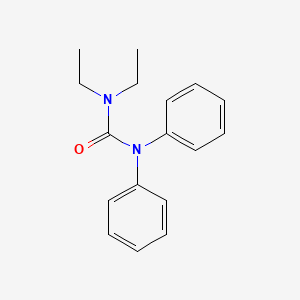
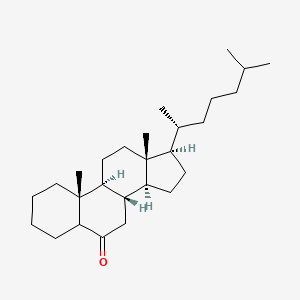
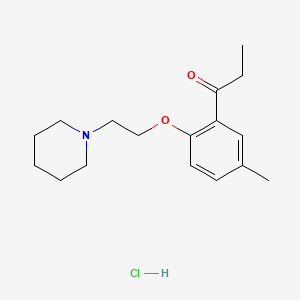
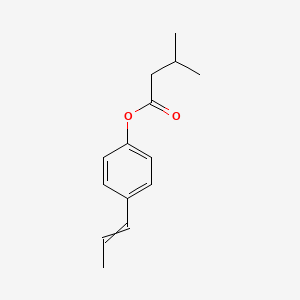
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
